1-(1-Phenyltriazol-4-yl)propan-2-ol
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Description
1-(1-Phenyltriazol-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
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Biological Activity
1-(1-Phenyltriazol-4-yl)propan-2-ol, also known as 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential applications in various fields of research.
Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃O. The compound features a triazole ring which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃O |
SMILES | CC(C)(C1=CN(N=N1)C2=CC=CC=C2)O |
InChI | InChI=1S/C11H13N3O/c1-11(2,15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8,15H,1-2H3 |
Target Interaction : Compounds similar to this compound have been shown to interact with various enzymes and receptors. Notably, they can inhibit carbonic anhydrase II and topoisomerase IV, both critical in cellular processes such as DNA replication and cell division.
Biochemical Pathways : The presence of the triazole ring allows for effective binding through hydrogen bonding with target enzymes. This interaction can lead to significant alterations in enzyme activity and cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits inhibitory effects on several cancer cell lines. For example, studies have shown that it induces apoptosis in BT-474 breast cancer cells by disrupting critical cellular functions.
Antimicrobial and Antiviral Effects
The compound has demonstrated promising antimicrobial and antiviral activities at lower doses. These effects are attributed to its ability to inhibit the growth of pathogens by targeting essential metabolic pathways .
Study on Apoptosis Induction
In a laboratory study involving BT-474 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity Assessment
A separate investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth, suggesting its utility as a potential antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its stability and resistance to metabolic degradation due to the triazole ring structure. This stability allows for prolonged activity within biological systems, making it suitable for therapeutic applications .
Properties
IUPAC Name |
1-(1-phenyltriazol-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)7-10-8-14(13-12-10)11-5-3-2-4-6-11/h2-6,8-9,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBQLZSSLLCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.